molecular formula C9H11BrO2 B13612264 4-(3-Bromopropyl)benzene-1,2-diol

4-(3-Bromopropyl)benzene-1,2-diol

Cat. No.: B13612264
M. Wt: 231.09 g/mol
InChI Key: HPZAGLYEYWOECI-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)benzene-1,2-diol is a brominated aromatic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with a 3-bromopropyl chain. Bromophenols, including those with alkyl or functionalized side chains, are of significant interest in medicinal chemistry due to their enzyme inhibitory and antimicrobial properties .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

4-(3-bromopropyl)benzene-1,2-diol

InChI

InChI=1S/C9H11BrO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5H2

InChI Key

HPZAGLYEYWOECI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)benzene-1,2-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1,2-dihydroxybenzene (catechol) with 3-bromopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)benzene-1,2-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromopropyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)benzene-1,2-diol involves its reactivity with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Side-Chain Influence : Alkyloxy derivatives (e.g., 4a–4f in ) exhibit high yields (83–98%) and liquid/solid states depending on chain length. Brominated analogs (e.g., ) prioritize enzyme inhibition over synthetic yield data .
  • Biological Activity: Bromophenols with hydroxybenzyl or bromoalkyl chains (e.g., compound 5 in ) show potent inhibition of carbonic anhydrase (CA) and cholinesterases, likely due to halogen-mediated interactions . In contrast, non-brominated analogs like 4-(3-hydroxybutan-2-yl) derivatives () display selective antimicrobial activity against MRSA .

Enzyme Inhibition and Pharmacological Profiles

  • Carbonic Anhydrase (CA) Inhibition: Bromophenols such as 4-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol exhibit competitive inhibition, with IC₅₀ values comparable to acetazolamide (a clinical CA inhibitor). The bromine atom enhances binding affinity to zinc-containing active sites .
  • Antimicrobial Activity : Fungal-derived 4-(3-hydroxybutan-2-yl)benzene-1,2-diol () shows MRSA inhibition, while simpler alkyl derivatives () lack reported bioactivity, highlighting the role of hydroxylation and side-chain complexity .

Physicochemical and Spectral Data

  • NMR Trends : Alkyloxy derivatives () show predictable shifts in ¹H-NMR (e.g., δ 3.4–3.7 ppm for OCH₂ groups) and ¹³C-NMR (δ 60–70 ppm for ether carbons). Brominated analogs would likely exhibit deshielding effects near the bromine atom .
  • HRMS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formulas for synthetic derivatives, with deviations <5 ppm (e.g., 4a: 168.079247 vs. calculated 168.0786) .

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